Technical Guide: Chemical Properties and Stability of 3-Bromo-6-hydroxy-7-azaindole
Technical Guide: Chemical Properties and Stability of 3-Bromo-6-hydroxy-7-azaindole
The following technical guide details the chemical properties, stability profile, and synthetic handling of 3-Bromo-6-hydroxy-7-azaindole , a critical scaffold in the development of kinase inhibitors (e.g., JAK, TRK, and B-Raf inhibitors).
Executive Summary
3-Bromo-6-hydroxy-7-azaindole (also known as 3-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one ) is a bifunctional heterocyclic building block.[1][2][3][4] Its value lies in its orthogonal reactivity: the C3-bromide serves as an electrophilic handle for cross-coupling (Suzuki-Miyaura), while the C6-hydroxy/oxo motif provides a hydrogen bond donor/acceptor interface critical for ATP-mimetic binding in kinase pockets.
This guide addresses the molecule's dynamic tautomeric equilibrium, stability challenges during storage, and validated synthetic protocols.
Chemical Identity & Structural Analysis[4][5][6]
Nomenclature and Identification[6]
-
IUPAC Name: 3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol
-
Alternative Name: 3-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one[4]
-
Molecular Formula: C
H BrN O -
Molecular Weight: 213.03 g/mol
-
Core Scaffold: 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)[1][5][6][7][8]
Tautomeric Equilibrium (Critical Insight)
Unlike standard 7-azaindoles, the 6-hydroxy derivative exists in a lactam-lactim tautomeric equilibrium . In the solid state and in polar solvents (DMSO, MeOH), the equilibrium strongly favors the 6-oxo (lactam) tautomer due to the stabilization energy of the amide-like resonance in the pyridine ring.
-
Implication for Synthesis: Reactions targeting the oxygen (O-alkylation) vs. the nitrogen (N-alkylation) must be controlled by base selection and solvent polarity.
-
Implication for Analysis: NMR signals will reflect the amide form (NH signal ~11-12 ppm) rather than a phenolic OH.
Figure 1: The tautomeric equilibrium favors the Lactam form, influencing solubility and reactivity.[9]
Physicochemical Properties[4][5][10][12][13]
| Property | Value / Description | Context |
| Physical State | Off-white to pale yellow powder | Color darkens upon oxidation/light exposure. |
| Melting Point | >230 °C (Decomposes) | High MP due to intermolecular H-bonding (dimerization) typical of lactams. |
| Solubility | DMSO, DMF, DMAc (High)Methanol, Ethanol (Moderate)Water (Low, <1 mg/mL) | Solubilization in water requires pH adjustment (pH > 10 or pH < 2). |
| pKa (Calculated) | pKa | The 3-Bromo group is electron-withdrawing, increasing the acidity of the pyrrole NH compared to unsubstituted 7-azaindole. |
| LogP | ~1.8 - 2.1 | Moderate lipophilicity; suitable for cell permeability optimization. |
Stability Profile
Solid-State Stability
-
Shelf-Life: >2 years at -20°C under inert atmosphere (Ar/N
). -
Light Sensitivity: High. The electron-rich pyrrole ring, combined with the bromide, makes the molecule susceptible to photolytic debromination or oxidation. Storage in amber vials is mandatory.
-
Hygroscopicity: Moderate. The lactam motif can coordinate water. Store with desiccants.
Solution Stability
-
Acidic Conditions (pH < 4): Stable. The pyridine nitrogen is protonated, stabilizing the ring.
-
Basic Conditions (pH > 10): Meta-Stable. The lactam NH is deprotonated, forming an anion. While stable for short durations (reaction times), prolonged exposure to strong base in air can lead to oxidative dimerization.
-
Oxidative Stability: The C2-C3 double bond is electron-rich. Avoid long-term exposure to peracids or strong oxidants unless C2-oxidation is intended.
Synthetic Protocol: Preparation of 3-Bromo-6-hydroxy-7-azaindole
This protocol describes the "Reissert-Henze" approach, which is the industry standard for introducing the 6-oxo functionality, followed by regioselective bromination.
Workflow Diagram
Figure 2: Stepwise synthesis via N-oxide activation and electrophilic bromination.
Detailed Methodology
Step 1: N-Oxidation
-
Dissolve 7-azaindole (1.0 eq) in Ethyl Acetate or DCM.
-
Cool to 0°C. Slowly add m-CPBA (1.1 eq) dissolved in the same solvent.
-
Stir at RT for 4 hours. The N-oxide usually precipitates or can be isolated by silica filtration.
-
Checkpoint: Verify formation of N-oxide by LCMS (M+16 mass shift).
Step 2: Rearrangement to 6-Hydroxy (Reissert-Henze)
-
Suspend 7-azaindole N-oxide in DMF.
-
Add Trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise at 0°C. This activates the N-oxide.
-
Allow to warm to RT. The intermediate trifluoroacetate ester is formed.
-
Hydrolysis: Add aqueous K
CO or NaOH (2M) to hydrolyze the ester to the 6-hydroxy (lactam) form. -
Purification: Acidify to pH 6-7 to precipitate the product.
Step 3: Regioselective Bromination
-
Dissolve 6-hydroxy-7-azaindole (1.0 eq) in DMF.
-
Cool to 0°C.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise. Note: Control temperature to prevent poly-bromination.
-
Stir for 1-2 hours.
-
Quench: Pour into ice water. The product, 3-Bromo-6-hydroxy-7-azaindole , will precipitate. Filter and wash with water.
Safety & Toxicology (HSE)
-
Hazard Classification: GHS06 (Toxic), GHS08 (Health Hazard).
-
Acute Toxicity: Likely toxic if swallowed (based on 7-azaindole analogs).
-
Skin/Eye: Causes serious eye damage (Category 1) and skin irritation. The lactam functionality can increase skin permeability.
-
Handling:
-
Use a full fume hood.[10]
-
Avoid dust formation (sensitizer potential).
-
Incompatibility: Reacts violently with strong oxidizing agents and alkali metals.
-
References
-
ChemicalBook. (2025). 3-Bromo-7-azaindole Properties and Synthesis. Retrieved from
-
Sigma-Aldrich. (2025). 3-Bromo-7-azaindole Product Specification. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for 7-Azaindole Derivatives. Retrieved from
- Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry.
- Song, J. J., et al. (2002). Practical Synthesis of 6-Substituted 7-Azaindoles. Journal of Organic Chemistry. (Primary reference for N-oxide rearrangement).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Bromo-7-azaindole | Sigma-Aldrich [sigmaaldrich.com]
- 3. Azaindole synthesis [organic-chemistry.org]
- 4. inter-chem.pl [inter-chem.pl]
- 5. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
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